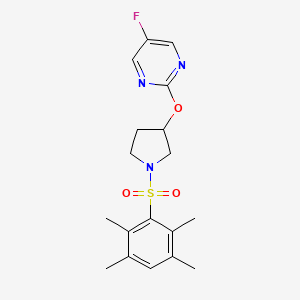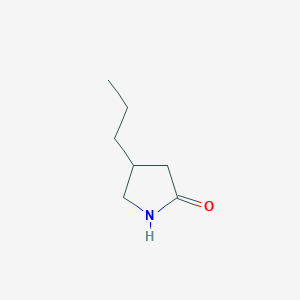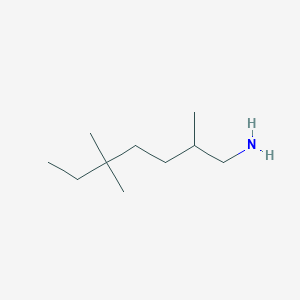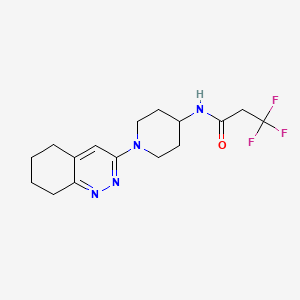
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a complex organic molecule. It contains a furan-2-carbonyl group attached to a piperazine ring, which is further linked to a pyridin-4-yl group via a methanone bridge .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The furan-2-carbonyl group, piperazine ring, and pyridin-4-yl group are key structural elements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solid state at room temperature and its solubility in organic solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Research on compounds structurally related to (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone demonstrates antimicrobial potential. A study focusing on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives formed from acid chlorides and piperazine, highlighted variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antipsychotic and Neuroleptic Drugs
Compounds incorporating elements like piperazine and related structures have been evaluated for their potential as antipsychotic or neuroleptic drugs. One study synthesized and evaluated a series of butyrophenones with affinities for dopamine and serotonin receptors, highlighting their antipsychotic potential through in vitro and in vivo assays (Raviña et al., 2000).
Antiproliferative Activity
A novel series of derivatives demonstrated moderate DPPH radical-scavenging activity and in vitro antiproliferative activity against cancer cell lines, indicating potential applications in cancer therapy (El-Sawy et al., 2013).
Corrosion Inhibition
The inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium was studied, with specific compounds showing significant inhibition efficiency. This suggests applications in materials science for protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Molecular Interaction Studies
Another area of application involves the molecular interaction studies of antagonists with cannabinoid receptors, demonstrating the compound's potential in elucidating receptor-ligand interactions and contributing to the development of receptor-targeted therapies (Shim et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-11-12-26-16-13-14(4-5-19-16)17(22)20-6-8-21(9-7-20)18(23)15-3-2-10-25-15/h2-5,10,13H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUPHWOXXUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2868647.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)
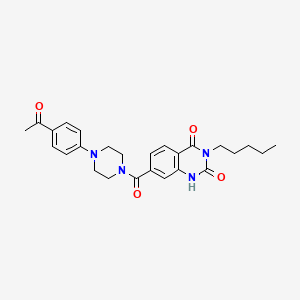
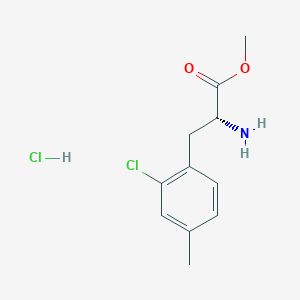
![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)
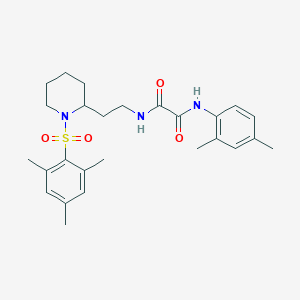

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)
![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)

